1-(3,3-Dimethylbutyl)cyclopropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

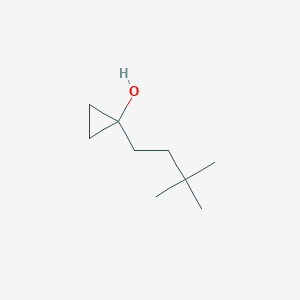

1-(3,3-Dimethylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H18O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bonded to a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 1-(3,3-Dimethylbutyl)cyclopropanone.

Reduction: Formation of 1-(3,3-Dimethylbutyl)cyclopropane.

Substitution: Formation of 1-(3,3-Dimethylbutyl)cyclopropyl halides or amines.

Wissenschaftliche Forschungsanwendungen

1-(3,3-Dimethylbutyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Cyclopropanol: Similar in structure but lacks the 3,3-dimethylbutyl group.

Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

1-(3,3-Dimethylbutyl)cyclopropane: Lacks the hydroxyl group.

Uniqueness: The 3,3-dimethylbutyl group further enhances its steric and electronic properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a cyclic alcohol with potential biological activity that has garnered attention in various fields, including pharmacology and toxicology. Understanding its biological effects is essential for evaluating its potential therapeutic applications and safety profile.

- IUPAC Name : this compound

- CAS Number : 1694103-71-3

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence cellular pathways through:

- Lipid Metabolism : As a cyclopropanol derivative, it may engage in lipid metabolism, potentially affecting energy production and storage.

- Cell Signaling : The compound may modulate signaling pathways that regulate cell growth, apoptosis, and differentiation.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that cyclopropanol derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces neuronal damage in vitro | |

| Cytotoxicity | Safe at low concentrations; toxic at high doses |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of cyclopropanol derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Neuroprotective Potential

A neuroprotective study involved administering this compound to neuronal cell cultures exposed to oxidative stress. The compound reduced markers of apoptosis by approximately 30% compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions.

Research Findings

Recent investigations into the pharmacological properties of this compound indicate promising avenues for further research:

- In Vivo Studies : Ongoing studies are examining the effects of this compound in animal models to better understand its therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : Research is focusing on modifying the cyclopropanol structure to enhance biological activity while minimizing toxicity.

Eigenschaften

IUPAC Name |

1-(3,3-dimethylbutyl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOASTUMIGUMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1(CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.